molecular formula C10H14N4 B11904289 2,5-Bis(ethylamino)nicotinonitrile CAS No. 1346809-31-1

2,5-Bis(ethylamino)nicotinonitrile

Cat. No.: B11904289
CAS No.: 1346809-31-1
M. Wt: 190.25 g/mol
InChI Key: RXOAURZFCHKFDN-UHFFFAOYSA-N
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Description

2,5-Bis(ethylamino)nicotinonitrile is an organic compound with the molecular formula C10H14N4 It is a derivative of nicotinonitrile, characterized by the presence of two ethylamino groups attached to the 2 and 5 positions of the nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(ethylamino)nicotinonitrile typically involves the reaction of nicotinonitrile with ethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms at the 2 and 5 positions of the nicotinonitrile ring with ethylamino groups. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(ethylamino)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2,5-Bis(ethylamino)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,5-Bis(ethylamino)nicotinonitrile involves its interaction with specific molecular targets. The ethylamino groups enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Nicotinonitrile: The parent compound, which lacks the ethylamino groups.

    2,5-Diaminonitrile: A similar compound with amino groups instead of ethylamino groups.

Uniqueness

2,5-Bis(ethylamino)nicotinonitrile is unique due to the presence of ethylamino groups, which confer distinct chemical and biological properties. These groups enhance its solubility, reactivity, and potential biological activities compared to similar compounds.

Properties

CAS No.

1346809-31-1

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

2,5-bis(ethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C10H14N4/c1-3-12-9-5-8(6-11)10(13-4-2)14-7-9/h5,7,12H,3-4H2,1-2H3,(H,13,14)

InChI Key

RXOAURZFCHKFDN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(N=C1)NCC)C#N

Origin of Product

United States

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